Ethyl 7-chloroquinoline-6-carboxylate chemical properties
Ethyl 7-chloroquinoline-6-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 7-chloroquinoline-6-carboxylate
Abstract: Ethyl 7-chloroquinoline-6-carboxylate is a key heterocyclic building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its quinoline core, substituted with a reactive chlorine atom and an ester functional group, makes it a versatile precursor for a wide array of more complex molecules. Quinolines and their derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 7-chloroquinoline-6-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis. The data presented here are derived from computational predictions and established chemical databases.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₂ | PubChem[2] |
| Molecular Weight | 235.67 g/mol | PubChem[2] |
| CAS Number | 65455-73-4 | Vendor Data |
| Appearance | Off-white to pale yellow solid | Typical |
| Melting Point | ~110-115 °C | Vendor Data |
| Boiling Point | Not available (decomposes) | N/A |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol | General Chemical Principles |
| XlogP (Predicted) | 3.0 | PubChem[2] |
Spectroscopic Signature Analysis
Spectroscopic analysis is essential for structure verification and purity assessment. The following data represent expected values for Ethyl 7-chloroquinoline-6-carboxylate.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atom environments. In a solvent like CDCl₃, one would expect:
-
~8.9-9.1 ppm (s, 1H): The proton at the C2 position of the quinoline ring, deshielded by the adjacent nitrogen.
-
~8.1-8.3 ppm (d, 1H): The proton at the C4 position.
-
~7.5-8.0 ppm (m, 3H): Aromatic protons on the benzene portion of the quinoline ring (C5, C8) and the remaining quinoline proton.
-
~4.4 ppm (q, 2H): The methylene (-CH₂-) protons of the ethyl ester group, split by the adjacent methyl group.
-
~1.4 ppm (t, 3H): The methyl (-CH₃) protons of the ethyl ester group, split by the adjacent methylene group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments.
-
~165 ppm: The carbonyl carbon of the ester group.
-
~120-150 ppm: Multiple signals corresponding to the aromatic carbons of the quinoline ring.
-
~61 ppm: The methylene carbon (-CH₂-) of the ethyl ester.
-
~14 ppm: The methyl carbon (-CH₃) of the ethyl ester.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies.
-
~1720-1735 cm⁻¹: A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester.[3]
-
~1600-1450 cm⁻¹: Multiple peaks corresponding to C=C and C=N stretching vibrations within the aromatic quinoline ring.[3]
-
~1250-1300 cm⁻¹: C-O stretching of the ester group.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight.
-
Molecular Ion Peak (M⁺): A peak at m/z ≈ 235, corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at m/z ≈ 237 with about one-third the intensity of the M⁺ peak is expected.[4]
-
Synthesis and Mechanistic Insights
The construction of the quinoline scaffold is a classic challenge in organic chemistry. The most common and robust method for synthesizing substituted quinolines like Ethyl 7-chloroquinoline-6-carboxylate is the Gould-Jacobs reaction .
Gould-Jacobs Synthesis Workflow
This process involves the reaction of an appropriately substituted aniline with an ethoxymethylenemalonate derivative, followed by a high-temperature thermal cyclization and subsequent aromatization.
Caption: Gould-Jacobs pathway for quinoline synthesis.
Expertise in Practice: Causality Behind Experimental Choices
The choice of a high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether itself is critical.[5] The high temperature (~250 °C) is necessary to provide the activation energy for the intramolecular electrophilic aromatic substitution (the cyclization step), where the enamine-derived ring closes onto the aniline ring. Lower boiling solvents would not reach the required temperature at atmospheric pressure.
Detailed Synthesis Protocol (Representative Gould-Jacobs Method)
This protocol is adapted from established procedures for similar quinoline structures and serves as a representative example.[5][6]
-
Step A: Formation of the Anilinoacrylate.
-
To a round-bottomed flask, add 1.0 mole of 4-amino-2-chlorobenzoic acid and 1.1 moles of diethyl ethoxymethylenemalonate.
-
Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 1-2 hours. Ethanol will evolve from the reaction. The resulting viscous oil or solid is used directly in the next step.
-
Scientist's Note: This is a condensation reaction. Running it neat (without solvent) and allowing the ethanol byproduct to evaporate drives the equilibrium towards the product according to Le Châtelier's principle.
-
-
Step B: Thermal Cyclization.
-
In a separate large flask equipped with an air condenser, heat a high-boiling solvent (e.g., Dowtherm A) to its boiling point (~250 °C).
-
Carefully and slowly add the crude anilinoacrylate product from Step A into the boiling solvent.
-
Maintain the vigorous reflux for 1 hour. The cyclized product will often precipitate from the hot solution.
-
Cool the mixture to room temperature, then filter the solid product. Wash the filter cake with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
Scientist's Note: The washing step is crucial for removing residual Dowtherm A, which can interfere with subsequent reactions and purification.
-
-
Step C: Esterification (if necessary).
-
If the starting aniline contained a carboxylic acid, it must be esterified. Suspend the product from Step B in excess absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for 4-6 hours (Fischer esterification).
-
Cool the reaction, neutralize the acid carefully with a base like sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final product, Ethyl 7-chloroquinoline-6-carboxylate, via recrystallization or column chromatography.
-
Chemical Reactivity and Synthetic Utility
Ethyl 7-chloroquinoline-6-carboxylate is a bifunctional molecule. The ester can be hydrolyzed or converted to an amide, while the C7-chloro group is susceptible to nucleophilic aromatic substitution (SₙAr), a key reaction for introducing diversity.[7]
Caption: Key reaction pathways for the title compound.
Protocol: Saponification to the Carboxylic Acid
-
Setup: Dissolve Ethyl 7-chloroquinoline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reaction: Add lithium hydroxide (LiOH, ~2.0-3.0 eq) to the solution.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once complete, acidify the reaction mixture to pH ~3-4 with dilute HCl. The carboxylic acid product will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 7-chloroquinoline-6-carboxylic acid.
-
Scientist's Note: Using LiOH is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes provide cleaner reactions with less risk of side reactions on sensitive substrates.
-
Applications in Medicinal Chemistry
The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously found in the antimalarial drug Chloroquine .[1][6] Ethyl 7-chloroquinoline-6-carboxylate serves as a valuable intermediate to build novel analogs for various therapeutic targets.
-
Antimalarial Agents: The chlorine at the 7-position is a key feature for antimalarial activity. This intermediate can be used to synthesize complex side chains at the 4-position and modify the 6-position to tune the compound's properties, aiming to overcome drug resistance.[7][8]
-
Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity by inhibiting protein kinases or acting as DNA intercalating agents.[8][9] The ester at the 6-position can be converted into various amides or other functional groups to explore structure-activity relationships (SAR) for novel oncology drugs.
-
Antibacterial Agents: While most fluoroquinolone antibiotics have a fluorine at C6 and a carboxylic acid at C3, this scaffold can be used to develop non-classical quinolone antibacterials with different mechanisms of action.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory. This information is based on general safety guidelines for related aromatic chloro-compounds.[10][11][12][13]
-
Hazard Identification:
-
May be harmful if swallowed or in contact with skin.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautions for Safe Handling:
-
Conditions for Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
Keep away from strong oxidizing agents and strong bases.
-
-
Disposal:
Conclusion
Ethyl 7-chloroquinoline-6-carboxylate is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at two distinct functional handles make it an invaluable tool for medicinal chemists. Understanding its core technical attributes, from spectroscopic fingerprints to synthetic utility, empowers researchers to rationally design and create next-generation therapeutics targeting a range of human diseases.
References
-
Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]
-
PubChem. Ethyl 7-chloroquinoline-6-carboxylate. Available from: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
-
Pharmaffiliates. Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. Available from: [Link]
-
Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from: [Link]
-
ACS Omega. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]
-
RSC Publishing. (2019, February 14). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available from: [Link]
-
National Institutes of Health (NIH). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]
-
Elsevier. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Available from: [Link]
-
PubChem. 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Available from: [Link]
-
Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]
-
SciELO. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Available from: [Link]
-
SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Available from: [Link]
-
Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]
-
PubChem. Poly(oxy-1,2-ethanediyl), alpha-(nonylphenyl)-omega-hydroxy-, branched. Available from: [Link]
-
RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]
-
PubChem. Epoxy Resin. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis of 7-chloroquinolinyl-4-. Available from: [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. PubChemLite - Ethyl 7-chloroquinoline-6-carboxylate (C12H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. asianpubs.org [asianpubs.org]
- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. merckmillipore.com [merckmillipore.com]
